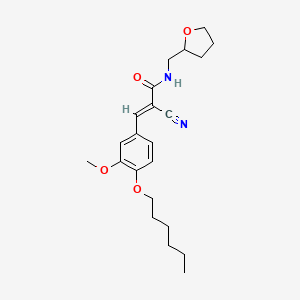
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is a complex organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hexyloxy group, a methoxy group, and a tetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(hexyloxy)-3-methoxybenzaldehyde and tetrahydrofuran-2-carboxylic acid.
Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a Knoevenagel condensation reaction between 4-(hexyloxy)-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, where tetrahydrofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the amine group of the acrylamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions to minimize side reactions.
化学反应分析
Types of Reactions
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydrofuran moiety can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-(hexyloxy)-3-methoxybenzoic acid.
Reduction: Formation of (E)-2-amino-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
科学研究应用
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- (E)-2-cyano-3-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
- (E)-2-cyano-3-(4-(hexyloxy)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
- (E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-3-(4-(hexyloxy)-3-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is unique due to the presence of both the hexyloxy and methoxy groups on the phenyl ring, as well as the tetrahydrofuran moiety
属性
IUPAC Name |
(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-3-4-5-6-11-28-20-10-9-17(14-21(20)26-2)13-18(15-23)22(25)24-16-19-8-7-12-27-19/h9-10,13-14,19H,3-8,11-12,16H2,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIUAEGRQGXRRR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B7738530.png)
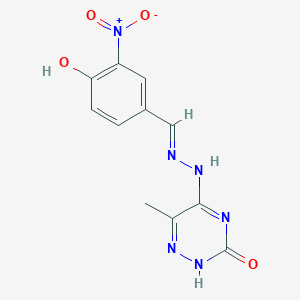
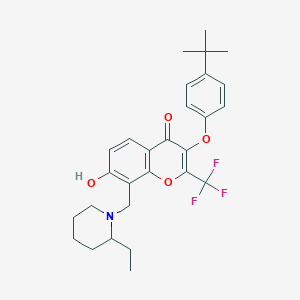
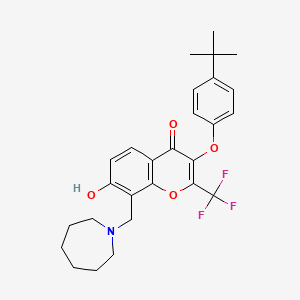
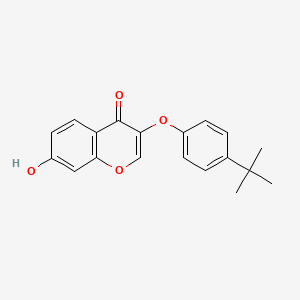
![8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7738575.png)

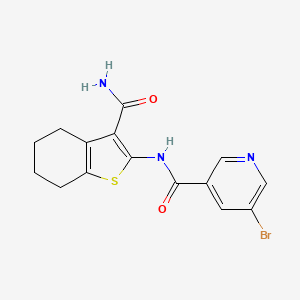

![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B7738596.png)
![2-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7738605.png)
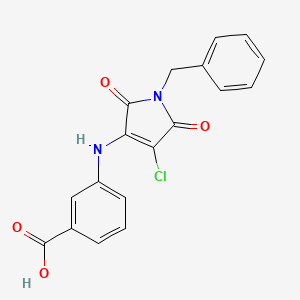
![4-[[4-Chloro-2,5-dihydro-2,5-dioxo-1-(phenylmethyl)-1H-pyrrol-3-yl]amino]benzoic acid](/img/structure/B7738622.png)
![methyl N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide](/img/structure/B7738629.png)
